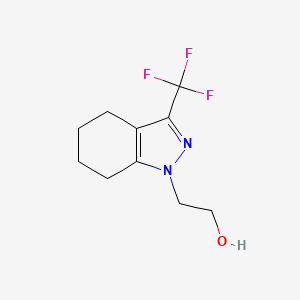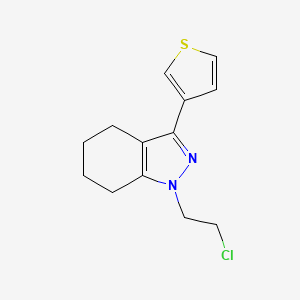![molecular formula C10H10N2S B1479865 3-(Thiophène-3-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole CAS No. 2098132-07-9](/img/structure/B1479865.png)
3-(Thiophène-3-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole
Vue d'ensemble
Description
3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du pyrazole, y compris le « 3-(Thiophène-3-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole », ont montré des activités antimicrobiennes prometteuses . Par exemple, une série de pyrazolines synthétisées par cycloaddition dipolaire-1,3 de phénylhydrazones d'aldéhydes aromatiques et de cinnamitrile avec de la chloramine-T comme agent de déshydrogénation catalytique a montré des activités antifongiques, antibactériennes et antioxydantes prometteuses .
Activité antioxydante
Ces composés ont également démontré des propriétés antioxydantes remarquables . L'activité de piégeage des radicaux libres de ces composés a été mesurée par la méthode de dosage du DPPH .
Activité anticancéreuse
Les dérivés du pyrazole se sont avérés présenter des activités anticancéreuses . Ils ont été largement étudiés en raison de leurs propriétés fascinantes et ont été utilisés dans divers secteurs de l'industrie chimique, y compris la médecine .
Activité anti-inflammatoire
Des composés à base de pyrazole ont été rapportés comme possédant des activités anti-inflammatoires . Cela en fait une cible potentielle pour le développement de nouveaux médicaments anti-inflammatoires .
Activité antidiabétique
Les pyrazoles auraient également présenté des activités antidiabétiques . Cela a suscité un intérêt accru pour la synthèse et l'étude de dérivés du pyrazole .
Activité antituberculeuse
Des dérivés du pyrazole se sont avérés présenter des activités antituberculeuses . Cela a suscité un intérêt accru pour la synthèse et l'étude de dérivés du pyrazole .
Mécanisme D'action
Target of Action
It’s worth noting that both thiophene and pyrazole derivatives have been found to bind with high affinity to multiple receptors . These compounds have been used in the development of new useful derivatives with diverse biological activities .
Mode of Action
Similar compounds containing indole and pyrazole scaffolds have been reported to interact with their targets, leading to various physiological and pharmacological activities .
Biochemical Pathways
It’s known that indole and pyrazole derivatives can affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds containing indole and pyrazole scaffolds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Analyse Biochimique
Biochemical Properties
3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. Additionally, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in laboratory settings are critical for assessing its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes. These findings highlight the importance of considering temporal factors when evaluating the compound’s biochemical properties .
Dosage Effects in Animal Models
The effects of 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Additionally, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can bind to plasma proteins, affecting its distribution and bioavailability. These factors are important for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, 3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to localize to the nucleus, where it can interact with transcription factors and modulate gene expression. These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties and therapeutic potential .
Propriétés
IUPAC Name |
3-thiophen-3-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-8-9(3-1)11-12-10(8)7-4-5-13-6-7/h4-6H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFWDOZFHGKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1479782.png)
![3-(Hydroxymethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479783.png)
![3-(Hydroxymethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479784.png)
![3-(Hydroxymethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479786.png)
![1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479790.png)
![3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479791.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479792.png)

![3-Phenyl-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479794.png)
![1-Methyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479795.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479799.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479802.png)
![1-Methyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479804.png)
